Eicosapentaenoic acid ethyl ester Eicosapentaenoic acid ethyl ester Ethyl (5Z,8Z,11Z,14Z,17E)-icosa-5,8,11,14,17-pentaenoate is a fatty acid ester.
Brand Name: Vulcanchem
CAS No.: 73310-10-8
VCID: VC20829777
InChI: InChI=1S/C22H34O2/c1-3-5-6-7-8-9-10-11-12-13-14-15-16-17-18-19-20-21-22(23)24-4-2/h5-6,8-9,11-12,14-15,17-18H,3-4,7,10,13,16,19-21H2,1-2H3/b6-5+,9-8-,12-11-,15-14-,18-17-
SMILES: CCC=CCC=CCC=CCC=CCC=CCCCC(=O)OCC
Molecular Formula: C22H34O2
Molecular Weight: 330.5 g/mol

Eicosapentaenoic acid ethyl ester

CAS No.: 73310-10-8

Cat. No.: VC20829777

Molecular Formula: C22H34O2

Molecular Weight: 330.5 g/mol

* For research use only. Not for human or veterinary use.

Eicosapentaenoic acid ethyl ester - 73310-10-8

Specification

Description Ethyl (5Z,8Z,11Z,14Z,17E)-icosa-5,8,11,14,17-pentaenoate is a fatty acid ester.
CAS No. 73310-10-8
Molecular Formula C22H34O2
Molecular Weight 330.5 g/mol
IUPAC Name ethyl (5Z,8Z,11Z,14Z,17E)-icosa-5,8,11,14,17-pentaenoate
Standard InChI InChI=1S/C22H34O2/c1-3-5-6-7-8-9-10-11-12-13-14-15-16-17-18-19-20-21-22(23)24-4-2/h5-6,8-9,11-12,14-15,17-18H,3-4,7,10,13,16,19-21H2,1-2H3/b6-5+,9-8-,12-11-,15-14-,18-17-
Standard InChI Key SSQPWTVBQMWLSZ-XAJGXLQPSA-N
Isomeric SMILES CC/C=C/C/C=C\C/C=C\C/C=C\C/C=C\CCCC(=O)OCC
SMILES CCC=CCC=CCC=CCC=CCC=CCCCC(=O)OCC
Canonical SMILES CCC=CCC=CCC=CCC=CCC=CCCCC(=O)OCC

Mass Molarity Calculator
  • mass of a compound required to prepare a solution of known volume and concentration
  • volume of solution required to dissolve a compound of known mass to a desired concentration
  • concentration of a solution resulting from a known mass of compound in a specific volume
g/mol
g
Molecular Mass Calculator